Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a hydroxy group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate typically involves multi-step organic reactions. One common approach is the reaction of 4-aminophenyl ethyl ketone with ethyl trifluoroacetate in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and esterification to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylcarbonyl moiety can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄)
Substitution: Amines, Thiols
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an alcohol
Substitution: Formation of substituted trifluoromethyl derivatives
Scientific Research Applications
Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: The compound’s unique structure makes it suitable for the development of advanced materials with specific properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism of action of Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The phenylcarbonyl moiety can interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{4-[ethyl(2-thienylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate
- Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxybutanoate
Uniqueness
Ethyl 2-{4-[ethyl(phenylcarbonyl)amino]phenyl}-3,3,3-trifluoro-2-hydroxypropanoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C20H20F3NO4 |
---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
ethyl 2-[4-[benzoyl(ethyl)amino]phenyl]-3,3,3-trifluoro-2-hydroxypropanoate |
InChI |
InChI=1S/C20H20F3NO4/c1-3-24(17(25)14-8-6-5-7-9-14)16-12-10-15(11-13-16)19(27,20(21,22)23)18(26)28-4-2/h5-13,27H,3-4H2,1-2H3 |
InChI Key |
OVFRIRSEASSMPP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=C(C=C1)C(C(=O)OCC)(C(F)(F)F)O)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.